molecular formula C10H15N5O4 B13117534 Asn-His CAS No. 224638-52-2

Asn-His

Cat. No.: B13117534
CAS No.: 224638-52-2
M. Wt: 269.26 g/mol
InChI Key: FFMIYIMKQIMDPK-BQBZGAKWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Asparaginyl-Histidine typically involves the coupling of L-asparagine and L-histidine using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .

Industrial Production Methods: In an industrial setting, the production of Asparaginyl-Histidine can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the addition of amino acids and the necessary reagents. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Mechanism of Action

The mechanism of action of Asparaginyl-Histidine involves its catalytic role in succinimide formation. The imidazole group of the histidine residue acts as a proton-transfer mediator, facilitating the formation of the tetrahedral intermediate. This intermediate then undergoes deamidation to form aspartic acid, releasing an ammonia molecule in the process . This reaction is significant in the context of protein degradation and aging, as it leads to the formation of biologically uncommon residues such as L-β-aspartic acid .

Comparison with Similar Compounds

Properties

CAS No.

224638-52-2

Molecular Formula

C10H15N5O4

Molecular Weight

269.26 g/mol

IUPAC Name

(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C10H15N5O4/c11-6(2-8(12)16)9(17)15-7(10(18)19)1-5-3-13-4-14-5/h3-4,6-7H,1-2,11H2,(H2,12,16)(H,13,14)(H,15,17)(H,18,19)/t6-,7-/m0/s1

InChI Key

FFMIYIMKQIMDPK-BQBZGAKWSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CC(=O)N)N

physical_description

Solid

Origin of Product

United States

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